

Unraveling the Intricate Architecture of Castalagin: A Technical Guide to its Structural Elucidation

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Compound of Interest

Compound Name: *Castalagin*

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For Researchers, Scientists, and Drug Development Professionals

Castalagin, a prominent C-glycosidic ellagitannin found in various plant species, particularly in oak and chestnut wood, has garnered significant interest within the scientific community due to its diverse biological activities.^[1] The complex stereochemistry and intricate polycyclic structure of **castalagin** have presented a formidable challenge to chemists, leading to a fascinating history of its structural determination and subsequent revisions. This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the elucidation of **castalagin**'s chemical structure, catering to professionals engaged in natural product chemistry, pharmacology, and drug development.

The Evolving Structure of Castalagin: A Historical Perspective

The initial structural elucidation of **castalagin** dates back to the 1960s and 1970s.^[1] However, advancements in analytical techniques and computational chemistry have led to crucial revisions of its stereochemistry. A significant breakthrough came from the reinvestigation of the triphenoyl moiety's configuration, where Density Functional Theory (DFT) calculations of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, alongside Time-Dependent DFT (TDDFT) calculations of Electron Circular Dichroism (ECD) spectra, played a pivotal role in establishing the correct stereochemical arrangement.^[1]

Spectroscopic Characterization: The Pillars of Structure Elucidation

The determination of **castalagin**'s complex structure has been heavily reliant on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been the cornerstone for elucidating the connectivity and stereochemistry of **castalagin**. One-dimensional (^1H and ^{13}C) and two-dimensional (HSQC, HMBC) NMR experiments have been employed to piece together the intricate framework of the molecule.

Experimental Protocol: NMR Analysis of **Castalagin**

A detailed experimental protocol for the NMR analysis of **castalagin**, based on compiled literature, is as follows:

- **Sample Preparation:** A purified sample of **castalagin** is dissolved in a suitable deuterated solvent. Commonly used solvents include acetone- d_6 : D_2O (9:1 ratio) or acetonitrile- d_3 .
- **Instrumentation:** High-field NMR spectrometers (e.g., 400 MHz or higher) are utilized to achieve optimal signal resolution and sensitivity.
- **^1H NMR Spectroscopy:** Standard one-dimensional proton NMR spectra are acquired to identify the chemical shifts and coupling constants of the hydrogen atoms.
- **^{13}C NMR Spectroscopy:** One-dimensional carbon NMR spectra are recorded to determine the chemical shifts of all carbon atoms in the molecule.
- **2D NMR Spectroscopy (HSQC and HMBC):** Heteronuclear Single Quantum Coherence (HSQC) experiments are performed to establish direct one-bond correlations between protons and their attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the different structural fragments of **castalagin**.

Quantitative NMR Data

The following tables summarize the key quantitative NMR data for **castalagin**.

Table 1: ^1H NMR Chemical Shifts of **Castalagin**

Proton Assignment	Chemical Shift (δ) in ppm
H-aromatic	6.78 (s, 1H)
H-aromatic	6.76 (s, 1H)
H-aromatic	6.62 (s, 1H)

Solvent: Acetone- d_6 : D_2O (9:1 ratio), Instrument: 400 MHz NMR Spectrometer.

Note: A complete, tabulated set of ^{13}C NMR chemical shifts for **castalagin** is not readily available in the public domain literature. While numerous studies mention the use of ^{13}C NMR for structural confirmation, they do not provide a comprehensive list of chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry provides vital information about the molecular weight and fragmentation pattern of **castalagin**, further confirming its elemental composition and structural features.

Experimental Protocol: LC-MS/MS Analysis of **Castalagin**

A typical protocol for the Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis of **castalagin** involves:

- Chromatographic Separation:** A High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column is used to separate **castalagin** from other components. A common mobile phase consists of a gradient of water with 0.1% formic acid (solvent A) and acetonitrile with 0.1% formic acid (solvent B).
- Ionization:** Electrospray ionization (ESI) in negative ion mode is commonly employed for the analysis of **castalagin**, as it readily forms a deprotonated molecule $[\text{M}-\text{H}]^-$.

- **Mass Analysis:** A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is used to determine the accurate mass of the parent ion.
- **Tandem MS (MS/MS):** Collision-Induced Dissociation (CID) is applied to the parent ion to induce fragmentation. The resulting fragment ions are then analyzed to provide structural information.

Quantitative Mass Spectrometry Data

Table 2: High-Resolution Mass Spectrometry Data for **Castalagin**

Ion	Observed m/z
[M-H] ⁻	933.064
[M+H] ⁺	935

Table 3: Key MS/MS Fragmentation of the **Castalagin** [M-H]⁻ Ion

Precursor Ion (m/z)	Fragment Ion (m/z)	Proposed Neutral Loss
933.064	631.057	C ₁₄ H ₆ O ₈ (Ellagic acid)
933.064	301.000	C ₁₄ H ₆ O ₈ (Ellagic acid) + C ₇ H ₂ O ₅

Isolation and Purification of Castalagin

The isolation of **castalagin** from its natural sources, primarily oak wood, is a critical first step for its structural elucidation and biological evaluation.

Experimental Protocol: Isolation of **Castalagin** from Oak Wood

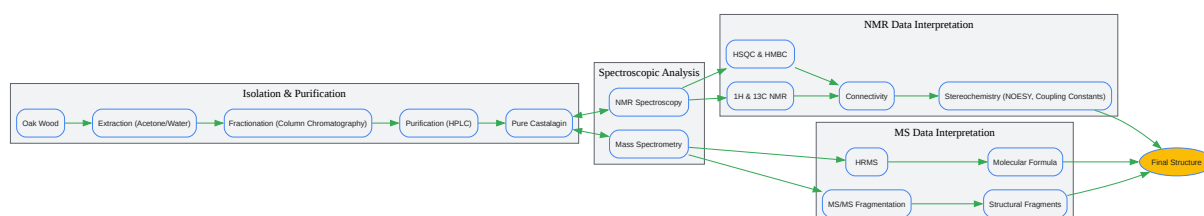
A general procedure for the isolation and purification of **castalagin** from oak wood is outlined below:

- **Extraction:** Powdered oak wood is extracted with a mixture of acetone and water (e.g., 70:30 v/v) or ethanol and water.

- **Solvent Removal:** The organic solvent is removed from the extract under reduced pressure.
- **Fractionation:** The aqueous extract is then subjected to column chromatography. A common stationary phase is Diaion HP20SS. The column is washed with water to remove polar impurities, and then the ellagitannins are eluted with a stepwise gradient of methanol in water.
- **Purification:** The fractions containing **castalagin** are further purified by semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column. A typical mobile phase gradient involves water with a small amount of acid (e.g., 0.1% acetic acid) and acetonitrile.
- **Lyophilization:** The purified fractions are lyophilized to yield **castalagin** as a solid powder.

Visualizing the Elucidation Process

The structural elucidation of a complex natural product like **castalagin** is a logical process that involves piecing together information from various analytical techniques. This workflow can be visualized using diagrams.



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Caption: Workflow for the structural elucidation of **castalagin**.

Conclusion

The structural elucidation of **castalagin** is a testament to the power of modern analytical and computational techniques in natural product chemistry. While its fundamental structure is now well-established, ongoing research continues to explore its conformational dynamics and interactions with biological targets. This guide provides a foundational understanding of the key experimental protocols and data that have been instrumental in defining the chemical architecture of this important biomolecule, serving as a valuable resource for professionals in the field.

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References

- 1. pubs.acs.org [pubs.acs.org]
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